molecular formula C8H5Cl4NO B1606637 2-chloro-N-(2,4,6-trichlorophenyl)acetamide CAS No. 22303-34-0

2-chloro-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B1606637
CAS No.: 22303-34-0
M. Wt: 272.9 g/mol
InChI Key: PXPBIOJVDMLMKK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4,6-trichlorophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl4NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its chlorinated phenyl group and acetamide functionality, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4,6-trichlorophenyl)acetamide typically involves the reaction of 2,4,6-trichloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-trichloroaniline+chloroacetyl chlorideThis compound+HCl\text{2,4,6-trichloroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-trichloroaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetamides.

    Hydrolysis: Products include 2,4,6-trichloroaniline and acetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2,4,6-trichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3,4-trichlorophenyl)acetamide
  • 2-chloro-N-(2,4,5-trichlorophenyl)acetamide
  • 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-chloro-N-(2,4,6-trichlorophenyl)acetamide is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-(2,4,6-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPBIOJVDMLMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176846
Record name Acetanilide, 2,2',4',6'-tetrachloro-
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Molecular Weight

272.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22303-34-0
Record name 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide
Source CAS Common Chemistry
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Record name 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide
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Record name 22303-34-0
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Record name Acetanilide, 2,2',4',6'-tetrachloro-
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Record name 22303-34-0
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Record name 2-CHLORO-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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